2-Methylbutyric acid-3,4-13C2
Description
Significance of Methyl-Branched Fatty Acids and their Derivatives in Biological Systems
Methyl-branched fatty acids (MBFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon chain. ontosight.aiwikipedia.org Unlike their straight-chain counterparts, this branching imparts unique physical and chemical properties, such as a lower melting point and altered fluidity. ontosight.airsc.org These characteristics are crucial for their diverse biological roles.
MBFAs are integral components of cell membranes, particularly in bacteria, where they regulate membrane fluidity and permeability. nih.govnih.gov This function is vital for the survival of bacteria in various environments, including those with fluctuating temperatures. nih.gov In mammals, including humans, MBFAs are found in various tissues and fluids like skin, sebum, and the gastrointestinal tract. ontosight.aigerli.comacs.org They are consumed in the diet through ruminant products like dairy and meat, as well as fermented foods. gerli.comacs.orgdellait.com
Specific MBFAs, such as 2-methylbutyric acid, are products of the metabolism of branched-chain amino acids like leucine (B10760876) and isoleucine. nih.govnih.gov They can act as signaling molecules and have been investigated for their roles in inflammation, metabolism, and the gut microbiome. ontosight.ai For instance, certain MBFAs are essential for the proper growth and development of organisms like the nematode Caenorhabditis elegans. nih.govgerli.com Research has also pointed to the potential of BCFAs to protect against metabolic disorders and inflammation. nih.gov
The biosynthesis of MBFAs often involves branched-chain amino acids serving as primers for fatty acid synthesis. nih.gov For example, 2-methylbutyric acid can be derived from the catabolism of L-isoleucine. researchgate.net This link between amino acid and lipid metabolism makes MBFAs and their derivatives important subjects of study in understanding cellular physiology.
Specific Research Objectives and Focus Areas for 2-Methylbutyric acid-3,4-13C2 Investigations
The specific labeling of 2-Methylbutyric acid at the C3 and C4 positions with ¹³C makes it a highly specialized tracer for investigating distinct metabolic pathways. The primary research objectives for using this compound center on its role as a precursor and metabolic intermediate.
Key Research Focus Areas:
Tracing Isoleucine Metabolism: 2-Methylbutyric acid is a catabolic product of the amino acid L-isoleucine. researchgate.net In some organisms, particularly anaerobic bacteria found in the rumen, this reaction can be reversed. asm.org 2-methylbutyrate (B1264701) can be carboxylated to form α-keto-β-methylvalerate, which is then transaminated to produce isoleucine. asm.org By introducing 2-Methylbutyric acid-3,4-¹³C2, researchers can trace the carbon flow from this fatty acid back into the isoleucine pool, quantifying the activity of this specific biosynthetic pathway. This is crucial for understanding nutrient utilization and protein synthesis in complex microbial communities. asm.org
Investigating Polyketide and Non-Ribosomal Peptide Synthesis: 2-Methylbutyric acid serves as a "starter unit" in the biosynthesis of many complex natural products, including polyketides and non-ribosomal peptides. nih.govresearchgate.net These compounds have important pharmaceutical applications, such as the cholesterol-lowering drug lovastatin (B1675250) and the antiparasitic agent avermectin. nih.govebi.ac.uk The biosynthesis of these molecules is carried out by large, multi-enzyme complexes called polyketide synthases (PKSs). researchgate.net The PKS incorporates a starter unit, like 2-methylbutyryl-CoA, and then sequentially adds extender units to build the final carbon skeleton. nih.gov Using 2-Methylbutyric acid-3,4-¹³C2 allows scientists to confirm its incorporation into a target molecule and to study the mechanisms of the PKS enzymes. The specific labeling pattern helps elucidate the biosynthetic pathway and can aid in the discovery of new natural products. researchgate.netebi.ac.uk
Elucidating Branched-Chain Fatty Acid Metabolism: The labeled compound can be used to study the elongation and modification of branched-chain fatty acids in various organisms. nih.gov After being converted to its CoA-thioester, 2-methylbutyryl-CoA can serve as a primer for the synthesis of longer, anteiso-series fatty acids. researchgate.net By tracing the ¹³C label, researchers can follow the fate of the 2-methylbutyrate starter unit into these larger lipid structures, providing insight into the regulation of membrane composition and lipid diversity. gerli.comresearchgate.net
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
104.11 |
Purity |
95% min. |
Synonyms |
2-Methylbutyric acid-3,4-13C2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 2 Methylbutyric Acid 3,4 13c2
Chemical Synthesis Pathways for 2-Methylbutyric Acid
The synthesis of the unlabeled 2-methylbutyric acid backbone can be achieved through several established organic chemistry routes. These pathways provide the foundational framework upon which isotopic labeling strategies can be built.
Conventional Synthetic Routes (e.g., Grignard Reaction, Decarboxylation)
Conventional, non-enantioselective methods for the synthesis of 2-methylbutanoic acid offer robust and high-yielding approaches to the racemic form of the molecule.
One of the most direct methods involves the Grignard reaction . This process typically starts with the formation of a Grignard reagent from a suitable alkyl halide, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidification to yield the carboxylic acid. For the synthesis of 2-methylbutanoic acid, 2-chlorobutane (B165301) or 2-bromobutane (B33332) serves as the precursor for the Grignard reagent. wikipedia.orgnjchm.com The reaction with carbon dioxide, often in the form of dry ice, introduces the carboxyl group. njchm.com This method is advantageous due to the ready availability of starting materials and the straightforward reaction conditions.
Another common approach is through decarboxylation . A classic example is the decarboxylation of a substituted malonic acid, such as ethyl(methyl)malonic acid. wikipedia.org Heating this dicarboxylic acid leads to the loss of a molecule of carbon dioxide, yielding 2-methylbutanoic acid. chempedia.infomasterorganicchemistry.com The efficiency of this reaction can be influenced by the reaction conditions, including temperature and the use of solvents or catalysts. scirp.org
| Route | Starting Materials | Key Steps | Product |
| Grignard Reaction | 2-chlorobutane, Magnesium, Carbon Dioxide | Formation of sec-butylmagnesium chloride, Carboxylation, Acidification | Racemic 2-methylbutanoic acid |
| Decarboxylation | Ethyl(methyl)malonic acid | Heating | Racemic 2-methylbutanoic acid |
Enantioselective Synthesis Approaches for Chiral Purity
For applications requiring stereospecificity, enantioselective synthesis of 2-methylbutanoic acid is crucial. The (S)-(+)-enantiomer, for instance, is a known flavor compound found in fruits.
A historical yet significant method for obtaining optically active 2-methylbutanoic acid involves the decarboxylation of ethyl(methyl)malonic acid in the presence of a chiral base , such as brucine. This process, first demonstrated by Marckwald in 1904, yields an optically active product mixture from which the desired enantiomer can be isolated. wikipedia.org
More modern and efficient methods rely on asymmetric hydrogenation . The asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst is a well-established method for producing either enantiomer of 2-methylbutanoic acid with high enantiomeric purity. wikipedia.org This catalytic approach offers excellent control over the stereochemistry of the final product.
| Approach | Precursor | Key Reagent/Catalyst | Product |
| Chiral Decarboxylation | Ethyl(methyl)malonic acid | Chiral base (e.g., brucine) | Optically active 2-methylbutanoic acid |
| Asymmetric Hydrogenation | Tiglic acid | Ruthenium-BINAP catalyst | Enantiomerically pure (R)- or (S)-2-methylbutanoic acid |
Targeted Isotopic Enrichment Techniques for 3,4-13C2 Labeling
The introduction of two carbon-13 atoms at the C3 and C4 positions of 2-methylbutyric acid requires a carefully planned synthetic strategy that integrates isotopically labeled building blocks.
Precursor Selection and Integration of 13C-Labelled Synthons
The key to synthesizing 2-Methylbutyric acid-3,4-13C2 lies in the selection of appropriate ¹³C-labeled precursors. A plausible synthetic route would involve starting with a two-carbon synthon that is doubly labeled with ¹³C. One such versatile precursor is [1,2-¹³C₂]acetylene . rsc.org From this starting material, a variety of labeled intermediates can be prepared.
A hypothetical pathway could involve the conversion of [1,2-¹³C₂]acetylene to a labeled ethyl halide, such as [1,2-¹³C₂]ethyl bromide. This synthon can then be used in a malonic ester synthesis. For instance, reaction with diethyl malonate followed by methylation and subsequent hydrolysis and decarboxylation could theoretically lead to the desired labeled product.
Alternatively, a strategy could be devised starting from commercially available labeled precursors like [1,2-¹³C₂]acetic acid or its derivatives. These could be elaborated through multi-step syntheses to construct the necessary carbon framework with the ¹³C labels in the desired positions.
| Labeled Synthon | Potential Synthetic Application | Resulting Labeled Moiety |
| [1,2-¹³C₂]Acetylene | Conversion to [1,2-¹³C₂]ethyl halide for subsequent alkylation reactions. | ¹³CH₃-¹³CH₂- |
| [1,2-¹³C₂]Acetic Acid | Elaboration into a four-carbon chain with labels at the terminal positions. | -¹³CH₂-¹³CH₃ |
Challenges and Innovations in Positional 13C-Labeling
Achieving specific positional labeling, especially in a chiral molecule, presents several challenges. The primary difficulty lies in controlling the regioselectivity of the labeling reactions to ensure the ¹³C atoms are incorporated only at the desired C3 and C4 positions. This requires synthetic routes where the labeled carbons are introduced in a controlled manner and their positions are maintained throughout the reaction sequence.
Furthermore, if a specific enantiomer of this compound is required, the chosen synthetic pathway must be compatible with enantioselective methodologies. This could involve performing an asymmetric synthesis with labeled precursors or resolving the racemic labeled product.
Innovations in isotopic labeling often involve the development of novel labeled synthons and catalytic methods that allow for precise and efficient incorporation of isotopes. For instance, advances in catalysis could enable the direct and stereoselective introduction of a labeled ethyl group into a suitable precursor.
Purification and Analytical Quality Control of Synthesized this compound for Research Applications
The utility of any isotopically labeled compound in research is critically dependent on its chemical and isotopic purity. Therefore, rigorous purification and analytical quality control are essential final steps in the synthesis of this compound.
The purification of 2-methylbutanoic acid, a liquid at room temperature, is typically achieved by fractional distillation . lookchem.com For isotopically labeled compounds, it is crucial to use high-efficiency distillation columns to separate the desired product from any unlabeled or partially labeled starting materials and byproducts.
Chromatographic techniques are also highly effective for purification. High-performance liquid chromatography (HPLC) , particularly reversed-phase HPLC, can be employed for the purification of short-chain carboxylic acids. sielc.com For chiral separations, specialized chiral stationary phases can be used to resolve the enantiomers of the labeled product. daneshyari.com
Analytical quality control serves to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound. nih.govchemicalbook.com For this compound, ¹³C NMR is particularly powerful as it directly probes the labeled carbon atoms, confirming their positions and providing information about the isotopic enrichment. hmdb.ca The coupling patterns between the adjacent ¹³C nuclei can also provide valuable structural information.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the ¹³C isotopes. nih.govnist.gov The mass spectrum will show a molecular ion peak shifted by +2 mass units compared to the unlabeled compound, confirming the presence of two ¹³C atoms. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile compounds like 2-methylbutanoic acid, GC-MS is a powerful analytical tool for assessing purity and confirming identity. daneshyari.com
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for high-precision research applications.
| Analytical Technique | Information Obtained |
| ¹H NMR | Confirms the proton environment of the molecule. |
| ¹³C NMR | Confirms the carbon skeleton, the position of the ¹³C labels, and the isotopic enrichment. |
| Mass Spectrometry (MS) | Confirms the molecular weight and the number of incorporated ¹³C atoms. |
| GC-MS | Assesses purity and confirms the identity of the volatile compound. |
Advanced Analytical Approaches for Tracing 2 Methylbutyric Acid 3,4 13c2 in Complex Biological Matrices
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotope Position and Enrichment Analysis
NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the chemical structure and environment of atomic nuclei. For isotopically labeled compounds like 2-Methylbutyric acid-3,4-13C2, NMR is particularly valuable for determining the precise location of the ¹³C labels and quantifying the level of isotopic enrichment.
High-Resolution ¹³C NMR Spectrometry for Positional Isotopomer Abundance
High-resolution ¹³C NMR spectroscopy directly detects the ¹³C nuclei within a molecule, providing a distinct signal for each unique carbon environment. In the case of this compound, the presence of ¹³C atoms at the C3 and C4 positions will significantly alter the ¹³C NMR spectrum compared to the unlabeled compound.
The chemical shifts of the carbon atoms in unlabeled 2-methylbutyric acid provide a baseline for comparison. The introduction of ¹³C at positions 3 and 4 will lead to the observation of intense signals at the corresponding chemical shifts for these carbons. Furthermore, the presence of adjacent ¹³C nuclei (at C3 and C4) will result in carbon-carbon coupling (¹³C-¹³C J-coupling), which splits these signals into doublets. The magnitude of this coupling constant provides definitive evidence of the adjacent labeling. Analysis of the signal intensities allows for the quantification of the abundance of the this compound positional isotopomer relative to other isotopomers and the unlabeled compound.
Table 1: Predicted ¹³C NMR Chemical Shifts and the Effect of ¹³C Labeling on 2-Methylbutyric Acid
| Carbon Position | Unlabeled 2-Methylbutyric Acid (Predicted δ ppm) | This compound (Expected Observations) |
| C1 (Carboxyl) | ~183 | Unchanged chemical shift, potential for small long-range coupling. |
| C2 | ~41 | Unchanged chemical shift, potential for small long-range coupling. |
| C3 | ~27 | Intense signal at ~27 ppm, split into a doublet due to coupling with ¹³C at C4. |
| C4 | ~11 | Intense signal at ~11 ppm, split into a doublet due to coupling with ¹³C at C3. |
| C5 (Methyl) | ~16 | Unchanged chemical shift. |
Note: Predicted chemical shifts are based on standard values for similar structures. Actual values may vary depending on experimental conditions.
2D NMR Techniques (e.g., HSQC, HMBC) for Structural Connectivity and Flux Mapping
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei within a molecule, offering a more detailed picture of its structure and isotopic labeling pattern.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. nih.gov For this compound, HSQC spectra would show strong cross-peaks corresponding to the protons on C3 and C4, confirming the location of the ¹³C labels. The large chemical shift range of ¹³C helps to resolve spectral overlap that might be present in a 1D proton NMR spectrum. nih.gov
Mass Spectrometry (MS) Techniques for Isotope Ratio Measurement and Fragmentomics
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and is exceptionally well-suited for the analysis of isotopically labeled compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Isotopic Abundance Profiling
GC-MS combines the separation power of gas chromatography with the detection sensitivity of mass spectrometry. For volatile compounds like short-chain fatty acids, GC-MS is a robust method for quantification. To enhance volatility and improve chromatographic performance, 2-methylbutyric acid is often derivatized, for example, by creating a trimethylsilyl (TMS) ester. nist.govnist.gov
In a typical GC-MS experiment, the instrument can be operated in two modes: full scan or selected ion monitoring (SIM). In full scan mode, the mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum of the eluting compound. For this compound, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound, allowing for its identification and relative quantification.
In SIM mode, the mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of interest. This significantly increases the sensitivity and is ideal for quantifying low-abundance isotopologues. For the TMS derivative of this compound, one would monitor the m/z of the molecular ion of the labeled compound and its unlabeled counterpart to determine the isotopic enrichment.
Table 2: Key Ions for GC-MS Analysis of TMS-Derivatized 2-Methylbutyric Acid
| Compound | Molecular Weight ( g/mol ) | TMS Derivative MW ( g/mol ) | Key Fragment Ion (m/z) |
| 2-Methylbutyric acid | 102.13 | 174.31 | 117 ([M-CH3-C2H4]+) |
| This compound | 104.13 | 176.31 | 119 ([M-CH3-C2H4]+) |
Note: The specific fragmentation pattern can vary depending on the ionization energy and the mass spectrometer used.
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolic Profiling and Flux Analysis
LC-MS is a versatile technique that is widely used for the analysis of a broad range of metabolites in biological fluids and tissues. nih.govpurdue.edufrontiersin.orgrsc.org For short-chain fatty acids, which can be challenging to retain on standard reversed-phase columns, derivatization is often employed to increase their hydrophobicity and ionization efficiency. nih.gov
In metabolic profiling studies, LC-MS can be used to track the incorporation of the ¹³C label from this compound into downstream metabolites. By comparing the mass spectra of samples from labeled and unlabeled experiments, it is possible to identify all metabolites that are derived from the tracer compound. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are particularly valuable in these studies as they can accurately determine the mass of the isotopologues and help in the elemental formula confirmation of unknown metabolites. frontiersin.orgrsc.org
Tandem Mass Spectrometry (MS/MS) for Fragment-Specific Isotope Tracing and Pathway Elucidation
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. researchgate.net In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern provides structural information about the molecule.
For this compound, the fragmentation pattern will be different from the unlabeled compound. The masses of the fragment ions containing the ¹³C labels at positions 3 and 4 will be shifted by +1 or +2 m/z units depending on which part of the molecule the fragment represents. By analyzing these fragment-specific isotope patterns, it is possible to gain detailed insights into the metabolic transformations that the molecule has undergone. This "fragmentomics" approach is a powerful tool for elucidating complex metabolic pathways and resolving ambiguities in metabolic flux analysis. researchgate.net
Chromatographic Separation Techniques for Sample Preparation and Component Resolution
The accurate tracing and quantification of this compound in complex biological matrices, such as plasma, urine, and fecal extracts, necessitates sophisticated chromatographic separation techniques. These methods are critical for isolating the target analyte from a multitude of endogenous and exogenous compounds that can interfere with detection and measurement. Both gas chromatography (GC) and liquid chromatography (LC), frequently coupled with mass spectrometry (MS), are powerful tools for achieving the required selectivity and sensitivity. A key consideration in the analysis of short-chain fatty acids (SCFAs) like 2-methylbutyric acid and its isotopologues is their inherent volatility and polarity, which often requires derivatization prior to analysis to improve chromatographic behavior and detection.
Sample preparation is a foundational step in the analytical workflow, designed to extract and concentrate the analyte of interest while removing interfering substances. For biological samples, this typically involves protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the SCFAs. The use of an isotopically labeled internal standard, such as this compound itself, is crucial for accurate quantification as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a well-established technique for the separation of volatile and thermally stable compounds. To analyze non-volatile compounds like 2-methylbutyric acid, a derivatization step is essential to convert it into a more volatile and thermally stable derivative. This process also enhances the chromatographic peak shape and sensitivity.
Common derivatization reagents for SCFAs in GC-MS analysis include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. Another approach involves esterification to form methyl esters or other alkyl esters. For enhanced sensitivity, derivatization with electron-capturing groups, such as pentafluorobenzyl bromide (PFBBr), is employed, which is particularly beneficial for detection by electron capture detectors (ECD) or for negative chemical ionization mass spectrometry.
The separation in GC is achieved on a capillary column, where the choice of the stationary phase is critical. A nonpolar stationary phase, such as one based on 5% phenyl-95% dimethylpolysiloxane, is often used for the separation of SCFA derivatives. The temperature programming of the GC oven is optimized to achieve baseline separation of the different SCFA isomers and the internal standard.
Due to their nearly identical physicochemical properties, this compound and its unlabeled counterpart will have virtually the same retention time in the GC column. The mass spectrometer is then used to distinguish between the two based on their mass-to-charge ratio (m/z).
Table 1: Representative GC-MS Parameters for the Analysis of 2-Methylbutyric Acid as its TMS derivative
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
| Expected Retention Time | ~8.5 minutes |
This is an interactive data table. You can sort and filter the data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography, particularly ultra-high-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offers high throughput and sensitivity for the analysis of a wide range of compounds, including those that are not amenable to GC. While underivatized SCFAs can be analyzed by LC-MS, their retention on traditional reversed-phase columns is often poor due to their high polarity. Therefore, derivatization is frequently employed to enhance retention and improve ionization efficiency.
Several derivatization reagents have been developed for the LC-MS analysis of SCFAs. One common reagent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group to form a hydrazone that is more amenable to reversed-phase chromatography and provides a strong signal in negative ion mode electrospray ionization (ESI). Another approach uses reagents like N-(4-(aminomethyl)benzyl)aniline (4-AMBA) to label the SCFAs, which increases their hydrophobicity and improves separation of isomers.
The separation is typically performed on a C18 reversed-phase column with a mobile phase gradient consisting of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape. The use of isotopically labeled internal standards is standard practice for accurate quantification.
As with GC, this compound and the unlabeled 2-methylbutyric acid will co-elute from the LC column. The different isotopologues are then resolved by the mass spectrometer.
Table 2: Representative UPLC-MS/MS Parameters for the Analysis of Derivatized 2-Methylbutyric Acid
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Specific precursor/product ion pairs for derivatized 2-methylbutyric acid and its 13C2-labeled internal standard |
| Expected Retention Time | Dependent on derivatization agent, typically 4-6 minutes |
This is an interactive data table. You can sort and filter the data.
Metabolic Pathway Elucidation and Flux Analysis Utilizing 2 Methylbutyric Acid 3,4 13c2
Integration of 2-Methylbutyric Acid-3,4-13C2 into Central Carbon Metabolism and Branched-Chain Amino Acid Pathways
2-Methylbutyric acid, a branched-chain fatty acid (BCFA), is a key microbial metabolite derived from the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. iarc.fr The isotopically labeled form, this compound, serves as a powerful tracer for elucidating the complex interplay between amino acid metabolism, fatty acid synthesis, and central carbon pathways. When introduced into a biological system, this labeled compound is activated to its coenzyme A (CoA) derivative, 2-methylbutyryl-CoA. This molecule stands at a metabolic crossroads, capable of being either further catabolized for energy or utilized as a building block for lipid synthesis. nih.gov
The strategic placement of the heavy carbon isotopes at the C-3 and C-4 positions allows researchers to track the fate of this molecule's carbon backbone. As 2-methylbutyryl-CoA is processed through various enzymatic reactions, the 13C label is incorporated into downstream metabolites. By analyzing the isotopic enrichment patterns in molecules such as other fatty acids, amino acids, and intermediates of the tricarboxylic acid (TCA) cycle, it is possible to map the flow of carbon and quantify the activity (flux) of interconnected metabolic pathways. This provides critical insights into how cells allocate resources derived from BCAA degradation.
Biosynthesis from Isoleucine and Related Amino Acids via Alpha-Ketoacid Pathways
The primary biosynthetic route to 2-methylbutyric acid begins with the BCAA L-isoleucine. The catabolism of all three BCAAs (leucine, isoleucine, and valine) shares a common initial sequence of reactions. youtube.com
Transamination : The first step is a reversible reaction catalyzed by a branched-chain amino transferase (BCAT). This enzyme transfers the amino group from isoleucine to an α-keto acid, most commonly α-ketoglutarate, producing glutamate. The deaminated isoleucine is converted into its corresponding branched-chain α-keto acid (BCKA), (S)-α-keto-β-methylvalerate. nih.govyoutube.com
Oxidative Decarboxylation : The resulting BCKA is then irreversibly catabolized by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a multi-enzyme complex located in the mitochondria. youtube.comyoutube.com This reaction is analogous to the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex. The BCKD complex removes a carboxyl group as CO2 and attaches the remaining acyl group to coenzyme A, yielding 2-methylbutyryl-CoA. youtube.com
Formation of 2-Methylbutyric Acid : In some organisms, particularly bacteria under specific conditions like carbohydrate starvation, 2-methylbutyryl-CoA can be converted to 2-methylbutyric acid. nih.govnih.gov This process can involve enzymes such as transacylases and acyl kinases, which can also lead to the production of ATP. nih.gov
In anaerobic bacteria found in the rumen, a reverse pathway has been observed where 2-methylbutyric acid can be carboxylated to form the α-keto acid, which is then aminated to synthesize isoleucine, demonstrating the molecule's direct link to amino acid pools. nih.govnih.gov
| Step | Enzyme/Complex | Substrate | Product |
| 1. Transamination | Branched-Chain Amino Transferase (BCAT) | L-Isoleucine | (S)-α-keto-β-methylvalerate |
| 2. Oxidative Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | (S)-α-keto-β-methylvalerate | 2-Methylbutyryl-CoA |
| 3. Thioester Cleavage | Various (e.g., Acyl Kinases) | 2-Methylbutyryl-CoA | 2-Methylbutyric Acid |
Role as a Primer in Branched-Chain Fatty Acid Synthesis
Beyond its role in catabolism, 2-methylbutyryl-CoA is a crucial precursor for the synthesis of anteiso-branched-chain fatty acids. Fatty acid synthase (FASN), the enzyme complex responsible for building fatty acids, typically uses acetyl-CoA as a primer to initiate the synthesis of straight-chain fatty acids. However, FASN can also utilize alternative primers. nih.gov
When 2-methylbutyryl-CoA is used as the primer, it provides the initial five-carbon, branched structure. The FASN complex then sequentially adds two-carbon units from malonyl-CoA in successive elongation cycles. This process results in the synthesis of odd-numbered fatty acids with a methyl group on the antepenultimate (third-to-last) carbon atom, known as anteiso-fatty acids. For example, the use of 2-methylbutyryl-CoA as a primer leads to the formation of anteiso-C15:0 and anteiso-C17:0 fatty acids. researchgate.net This pathway is a clear example of how amino acid catabolism directly contributes to the lipid composition of an organism.
Catabolic and Degradative Pathways of 2-Methylbutyric Acid
The breakdown of 2-methylbutyric acid, and other methyl-branched fatty acids, presents a challenge to standard fatty acid degradation pathways. The presence of a methyl group on the carbon chain obstructs the enzymes of conventional beta-oxidation. Consequently, cells employ specialized oxidative pathways located primarily in the peroxisomes to process these molecules. aocs.orglibretexts.org
Mechanisms of Beta-Oxidation and Alpha-Oxidation for Methyl-Branched Fatty Acids
The catabolic fate of 2-methylbutyric acid depends on the position of its methyl group. Since the methyl group is at the C-2 (alpha) position, its degradation pathway differs from that of fatty acids with a beta-methyl branch (like phytanic acid). However, the principle of needing an alternative oxidative strategy remains.
Alpha-Oxidation : This pathway is primarily used for fatty acids that have a methyl group at the β-carbon (C-3), which physically blocks the third step of β-oxidation. nih.gov Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org The process begins with the conversion of the fatty acid to its CoA ester, followed by hydroxylation at the α-carbon, and subsequent cleavage to release the original carboxyl carbon (as formyl-CoA or CO2) and a fatty aldehyde that is one carbon shorter. wikipedia.org The resulting shorter fatty acid, now lacking the problematic methyl branch at the β-position, can proceed through standard β-oxidation. nih.govwikipedia.org
Beta-Oxidation : Once any steric hindrance from methyl branches is resolved (via α-oxidation if necessary), the fatty acid can be broken down by β-oxidation. aocs.org This is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. libretexts.org For odd-chain fatty acids, the final cycle yields acetyl-CoA and propionyl-CoA. The degradation of 2-methylbutyryl-CoA (a 5-carbon molecule) proceeds through a modified β-oxidation pathway, ultimately yielding one molecule of propionyl-CoA and one molecule of acetyl-CoA.
Identification of Key Intermediates and Branch Points in Degradation
The degradation of 2-methylbutyryl-CoA is a key source of propionyl-CoA, a significant metabolic intermediate.
Activation : 2-methylbutyric acid is first activated to 2-methylbutyryl-CoA .
Dehydrogenation : The first step of β-oxidation involves the dehydrogenation of 2-methylbutyryl-CoA to form tiglyl-CoA .
Hydration : Tiglyl-CoA is then hydrated to form 2-methyl-3-hydroxybutyryl-CoA .
Dehydrogenation : A second dehydrogenation step yields 2-methylacetoacetyl-CoA .
Thiolytic Cleavage : The final step, catalyzed by a thiolase, cleaves 2-methylacetoacetyl-CoA into two key products: acetyl-CoA (2 carbons) and propionyl-CoA (3 carbons).
Propionyl-CoA represents a critical branch point in metabolism. It can be converted via a three-step, biotin- and vitamin B12-dependent pathway into succinyl-CoA. Succinyl-CoA can then enter the TCA cycle, serving as an anaplerotic substrate to replenish cycle intermediates, or it can be a precursor for heme synthesis. This link makes the catabolism of isoleucine (and thus 2-methylbutyric acid) a source for both energy (via acetyl-CoA and the TCA cycle) and biosynthetic precursors.
| Pathway Step | Key Intermediate | Description |
| Activation | 2-Methylbutyryl-CoA | The fatty acid is activated with Coenzyme A. |
| Dehydrogenation | Tiglyl-CoA | The first oxidative step of the degradation cycle. |
| Hydration | 2-Methyl-3-hydroxybutyryl-CoA | Water is added across the double bond. |
| Dehydrogenation | 2-Methylacetoacetyl-CoA | The second oxidative step. |
| Cleavage Products | Acetyl-CoA & Propionyl-CoA | The carbon chain is cleaved, yielding two key metabolic building blocks. |
| Branch Point | Succinyl-CoA | Propionyl-CoA is converted to this TCA cycle intermediate. |
Quantitative Metabolic Flux Analysis (MFA) Methodologies with this compound
Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to measure the in vivo rates (fluxes) of reactions within a metabolic network. springernature.com The use of stable isotope tracers, such as 13C, is central to this methodology. mdpi.com this compound is an ideal tracer for investigating the metabolism of branched-chain amino acids and their contribution to other pathways.
The core procedure of a 13C-MFA experiment involves:
Introducing the Labeled Substrate : The organism or cell culture is fed a substrate containing a specific 13C-labeling pattern, in this case, 2-Methylbutyric acid labeled at the C-3 and C-4 positions.
Metabolic Processing : As the tracer is metabolized, the 13C atoms are distributed throughout the metabolic network. The degradation of this compound to [2,3-13C2]propionyl-CoA and unlabeled acetyl-CoA provides a specific labeled precursor pool.
Measuring Labeling Patterns : After the system reaches an isotopic steady state, key metabolites (often protein-bound amino acids, which reflect the labeling of their intracellular precursor pools over time) are extracted and their mass isotopomer distributions (MIDs) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com
Computational Flux Calculation : The measured MIDs are fed into a computational model of the cell's metabolic network. By comparing the experimentally measured labeling patterns to those predicted by the model, an optimization algorithm can calculate the set of metabolic fluxes that best explains the observed data. vanderbilt.edu
Using this compound allows researchers to precisely quantify the flux from isoleucine catabolism into the propionyl-CoA and succinyl-CoA pools. By analyzing the 13C enrichment in TCA cycle intermediates and related amino acids (like glutamate, glutamine, and aspartate), one can determine the contribution of this pathway to TCA cycle anaplerosis relative to other pathways, such as pyruvate carboxylation or glutaminolysis. nih.gov This provides a quantitative understanding of cellular resource allocation under different physiological or pathological conditions.
| Metabolite | Expected Labeling Pattern from [2,3-13C2]Propionyl-CoA | Metabolic Significance |
| Propionyl-CoA | M+2 | Direct product of 2-methylbutyric acid catabolism. |
| Methylmalonyl-CoA | M+2 | Intermediate in the conversion to succinyl-CoA. |
| Succinyl-CoA | M+2 | Entry point into the TCA cycle. |
| Malate | M+2 | TCA cycle intermediate downstream of succinate. |
| Oxaloacetate | M+2 | TCA cycle intermediate. |
| Aspartate | M+2 | Synthesized from oxaloacetate. |
| α-Ketoglutarate | M+2 | TCA cycle intermediate. |
| Glutamate | M+2 | Synthesized from α-ketoglutarate. |
This table illustrates a simplified expected labeling pattern (M+2 indicates the molecule is 2 mass units heavier than its unlabeled form) assuming the labeled carbons are retained through the pathway.
Experimental Design Considerations for Isotope Tracing Studies (e.g., Steady-State, Non-Steady-State)
The use of 2-Methylbutyric acid-3,4-¹³C2 as a tracer necessitates careful experimental design to accurately quantify metabolic fluxes. The choice between a steady-state or non-steady-state approach is critical and depends on the specific biological question and the characteristics of the system under investigation.
Steady-State Metabolic Flux Analysis (SS-MFA): In a steady-state design, the system (e.g., cell culture) is assumed to be in metabolic homeostasis, where intracellular metabolite concentrations and fluxes are constant over time. nih.govfrontiersin.org The 2-Methylbutyric acid-3,4-¹³C2 tracer would be introduced into the system, and the experiment would run long enough to achieve an isotopic steady state, where the fractional labeling of intracellular metabolites also becomes constant. ucla.edu This approach is powerful for determining time-averaged flux distribution in systems that can maintain a stable metabolic state for extended periods. researchgate.net
Key considerations for a steady-state experiment with this tracer would include:
Duration: The labeling duration must be sufficient for the ¹³C label to propagate from 2-methylbutyric acid through downstream pathways (e.g., the TCA cycle) and for all relevant metabolite pools to reach isotopic equilibrium. ucla.edu This can range from minutes to days depending on the organism and pathways of interest. ucla.edu
Tracer Concentration: The concentration of the labeled substrate should be managed to not perturb the metabolic steady state of the system.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to measure the mass isotopomer distributions of key metabolites, such as proteinogenic amino acids or TCA cycle intermediates, after the system has reached an isotopic steady state. nih.gov
Isotopically Non-Steady-State Metabolic Flux Analysis (INST-MFA): INST-MFA is applied to systems at metabolic steady state but measures the incorporation of the isotope label over time before isotopic equilibrium is reached. frontiersin.orgosti.gov This dynamic approach is particularly advantageous for:
Slow-Labeling Systems: In complex organisms or systems with large metabolite pools, reaching a true isotopic steady state can be impractical. INST-MFA can resolve fluxes over shorter experimental timescales. researchgate.netosti.gov
Photosynthetic or Autotrophic Systems: In some systems, a steady state results in uniform labeling of all metabolites, providing no useful flux information. INST-MFA captures the transient labeling patterns that are flux-dependent. frontiersin.org
Resolving Additional Fluxes: The dynamic data from INST-MFA can provide more information than steady-state data, potentially allowing for the resolution of additional parameters like metabolite pool sizes and fluxes in pathways that are difficult to probe with SS-MFA. osti.gov
For a study using 2-Methylbutyric acid-3,4-¹³C2, an INST-MFA design would involve collecting samples at multiple time points after introducing the tracer to capture the dynamic labeling of downstream metabolites.
| Parameter | Steady-State MFA (SS-MFA) | Isotopically Non-Steady-State MFA (INST-MFA) |
|---|---|---|
| Core Principle | Analysis at isotopic equilibrium. | Analysis during the isotopic transient phase. |
| Experimental Duration | Long (hours to days), until isotopic steady state is achieved. | Short (minutes to hours), capturing dynamic label incorporation. |
| Sampling | Single time point after reaching steady state. | Multiple time points during label incorporation. |
| Applicability | Systems that achieve isotopic steady state in a practical timeframe. | Systems with slow turnover, large pools, or for resolving specific fluxes. |
| Data Output | Time-averaged metabolic fluxes. | Metabolic fluxes and potentially metabolite pool sizes. |
Mathematical Modeling and Computational Algorithms for Flux Calculation from Isotopic Data
Regardless of the experimental design, calculating metabolic fluxes from the isotopic labeling data generated by 2-Methylbutyric acid-3,4-¹³C2 is a complex computational task. It requires a detailed metabolic network model and specialized algorithms to connect the measured mass isotopomer distributions to the intracellular reaction rates. helsinki.fi
The general workflow involves several key steps:
Metabolic Network Reconstruction: A stoichiometric model of the relevant biochemical pathways is constructed. For a tracer like 2-Methylbutyric acid-3,4-¹³C2, this model must include the catabolic pathway of L-isoleucine, the Krebs cycle, and any connected anabolic pathways.
Atom Transition Mapping: The model must explicitly define the fate of each carbon atom through every reaction. For example, it would map how the ¹³C labels on carbons 3 and 4 of 2-methylbutyric acid are transferred to intermediates like propionyl-CoA and acetyl-CoA and subsequently into the TCA cycle.
Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. This is typically framed as a non-linear optimization problem where the difference between the simulated and measured labeling data is minimized. researchgate.net
Several computational frameworks and algorithms are used for this purpose:
Elementary Metabolite Units (EMU): This framework significantly simplifies the complexity of isotopomer modeling by breaking down the metabolic network into smaller, manageable units, making the computation more efficient, especially for large networks. nih.gov
Isotopomer and Cumomer Models: These are mathematical formalisms used to describe the flow of isotopes through the metabolic network and predict the labeling patterns of metabolites for a given set of fluxes.
Software Packages: Publicly and commercially available software packages like INCA, 13CFLUX2, and OpenMebius implement these algorithms, providing tools for model construction, simulation, statistical analysis, and flux estimation. researchgate.netfrontiersin.org
The choice of algorithm can depend on whether a steady-state or non-steady-state approach was used. INST-MFA models are inherently more complex as they involve solving systems of ordinary differential equations to simulate the time-dependent labeling of metabolite pools. osti.gov
Assessment of Carbon Source Contribution and Redundancy in Metabolic Networks
Using a specifically labeled tracer like 2-Methylbutyric acid-3,4-¹³C2 offers a powerful method to dissect the contribution of its parent compound, L-isoleucine, to cellular metabolism and to resolve pathway redundancy.
Carbon Source Contribution: The catabolism of L-isoleucine, and by extension 2-methylbutyric acid, generates two key precursors for central carbon metabolism: acetyl-CoA and propionyl-CoA (which is converted to the TCA cycle intermediate succinyl-CoA). nih.govresearchgate.net The specific labeling pattern of 2-Methylbutyric acid-3,4-¹³C2 is designed to trace the fate of these carbons. By measuring the degree of ¹³C enrichment in downstream metabolites, researchers can quantify the fractional contribution of isoleucine to various metabolic pools. nih.gov
For instance, by analyzing the mass isotopomers of TCA cycle intermediates like malate or citrate, one could determine the percentage of these pools derived from the isoleucine tracer versus other carbon sources like glucose or glutamine. nih.gov This is crucial for understanding how cells prioritize and utilize different nutrients under various physiological or pathological conditions.
Resolving Metabolic Redundancy: Metabolic networks often contain redundant or parallel pathways that can produce the same metabolite. For example, acetyl-CoA can be generated from glucose (via glycolysis), fatty acids (via β-oxidation), and certain amino acids, including isoleucine. Similarly, the anaplerotic entry of carbons into the TCA cycle can occur via pyruvate carboxylase or the catabolism of amino acids like isoleucine (via succinyl-CoA). nih.gov
The unique labeling signature provided by 2-Methylbutyric acid-3,4-¹³C2 can act as a "fingerprint" to distinguish between these routes. If acetyl-CoA produced from this tracer has a different labeling pattern than acetyl-CoA from glucose, analyzing the labeling of downstream products (e.g., fatty acids) can reveal the relative activity of each pathway. This allows researchers to resolve fluxes through converging pathways that would be impossible to distinguish using stoichiometric balancing alone. nih.gov
| Metabolite | Observed Mass Isotopomer | Inferred Contribution | Potential Pathway Implication |
|---|---|---|---|
| Succinate | M+2 | High | Indicates significant flux from isoleucine catabolism into the TCA cycle via propionyl-CoA. |
| Citrate | M+2 | Moderate | Suggests contribution from isoleucine-derived acetyl-CoA condensing with oxaloacetate. |
| Fatty Acids (e.g., Palmitate) | M+2, M+4, etc. | Low | Suggests that under these conditions, isoleucine is not a major carbon source for de novo lipogenesis. |
| Glutamate | M+2 | High | Demonstrates active TCA cycle turnover and transamination, utilizing carbons derived from the tracer. |
Enzymatic Mechanisms and Biochemical Transformations Involving 2 Methylbutyric Acid
Characterization of Enzymes Utilizing 2-Methylbutyric Acid or its Derivatives as Substrates
Several classes of enzymes have evolved to recognize and transform 2-methylbutyric acid, primarily after its activation to a thioester derivative, 2-methylbutyryl-CoA. This activation is a prerequisite for its entry into major metabolic pathways.
Acyl-CoA synthetases (ACS) catalyze the critical first step in the metabolism of fatty acids, including branched-chain fatty acids like 2-methylbutyric acid. This reaction activates the relatively inert carboxylic acid by converting it into a high-energy thioester with Coenzyme A (CoA). The process is ATP-dependent and occurs in two steps: first, the formation of an acyl-adenylate intermediate, and second, the transfer of the acyl group to CoA.
In bacteria, specific synthetases are responsible for activating branched-chain acids for incorporation into fatty acid synthesis. A notable example is the methylbutyryl-CoA synthetase (MbcS) from Staphylococcus aureus, which has been shown to selectively activate 2-methylbutyrate (B1264701) and isobutyrate, channeling them into branched-chain fatty acid biosynthesis. This specificity is crucial for the bacterium to produce the membrane lipids necessary for its survival. The kinetic parameters for a 2-methylbutyryl-CoA synthetase from Myxococcus xanthus (MacS Ma) highlight the enzyme's efficiency.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| 2-Methylbutyrate | 150 ± 10 | 1.5 ± 0.1 | 1.0 x 10⁴ |
| ATP | 110 ± 10 | 1.6 ± 0.1 | 1.5 x 10⁴ |
| CoA | 18 ± 2 | 1.6 ± 0.1 | 8.9 x 10⁴ |
The Branched-Chain Ketoacid Dehydrogenase Complex (BCKDC) is a large, mitochondrial multi-enzyme complex that plays a pivotal role in the catabolism of branched-chain amino acids (BCAAs): isoleucine, valine, and leucine (B10760876). nih.gov 2-Methylbutyric acid is a direct product of isoleucine metabolism. After the initial transamination of isoleucine to its corresponding α-keto acid (α-keto-β-methylvalerate), the BCKDC catalyzes the subsequent, irreversible oxidative decarboxylation. nih.gov
This reaction converts α-keto-β-methylvalerate into 2-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. nih.gov The resulting 2-methylbutyryl-CoA is then further metabolized, ultimately feeding into the tricarboxylic acid (TCA) cycle. The activity of the BCKDC is a critical, rate-limiting step in BCAA catabolism and is therefore tightly regulated. nih.gov
Polyketide synthases are large, multi-domain enzymes that synthesize a diverse array of natural products known as polyketides. These assembly-line-like enzymes typically use a short acyl-CoA molecule as a "starter unit" and iteratively add two-carbon units from an "extender unit," most commonly malonyl-CoA.
2-Methylbutyryl-CoA is utilized by some PKSs as a specific starter unit. nih.gov For instance, in the biosynthesis of the germicidin (B582966) family of natural products in the bacterium Streptomyces coelicolor, feeding experiments with isotopically labeled isoleucine confirmed that 2-methylbutyryl-CoA serves as the primer for the PKS assembly line. nih.gov The PKS loading domain recognizes and attaches the 2-methylbutyryl group, which is then elongated through successive condensation reactions with extender units to build the final polyketide backbone. This demonstrates how the catabolism of amino acids can be directly linked to the biosynthesis of complex secondary metabolites.
Mechanistic Studies of Isotope Scrambling and Positional Label Retention during Enzymatic Reactions
Isotopically labeled substrates are indispensable tools for probing enzymatic mechanisms. nih.gov A specifically labeled compound like 2-Methylbutyric acid-3,4-13C2 is designed to answer precise questions about bond formations, bond breakages, and the fate of atoms during a reaction.
Mechanistic studies can involve analyzing for "isotope scrambling" or positional isotope exchange (PIX). nih.govnih.gov This phenomenon occurs if a reaction step is reversible, allowing the isotopic label to move to a different position in the molecule before the product is released. For example, if an enzyme were to catalyze a reaction involving the reversible cleavage of the C3-C4 bond in 2-methylbutyrate, the 13C label could potentially be scrambled between the two positions. The absence of scrambling would suggest the step is irreversible.
In the context of the enzymes discussed:
Acyl-CoA Synthetase: Using this compound as a substrate, one could confirm that the acyl-adenylate intermediate is formed without any rearrangement of the carbon skeleton. The product, 2-methylbutyryl-CoA, would be expected to retain the 13C labels at the original 3 and 4 positions, confirming that the carbon backbone remains intact throughout the activation process.
Polyketide Synthase: When used as a starter unit, the retention of the 13C labels from this compound in the final polyketide product would provide definitive proof of its intact incorporation. This technique of positional label retention is crucial for mapping biosynthetic pathways and confirming the origin of each atom in a complex natural product. nih.gov
Regulation of Enzymes Involved in 2-Methylbutyric Acid Metabolism in Response to Environmental Cues
The metabolic pathways involving 2-methylbutyric acid are tightly regulated to respond to the cell's needs and environmental conditions, such as nutrient availability. The primary point of regulation is the BCKDH complex, which controls the rate-limiting step in the breakdown of the precursors to 2-methylbutyric acid. nih.govnih.gov
The main regulatory mechanism is covalent modification through a phosphorylation/dephosphorylation cycle. nih.gov The BCKDH complex is inactive when phosphorylated and active when dephosphorylated. Two dedicated enzymes control this switch:
BCKDH Kinase (BCKDK): Phosphorylates and inactivates the complex.
BCKDH Phosphatase: Dephosphorylates and activates the complex.
The activity of the BCKDK itself is modulated by environmental and nutritional cues. For instance, during periods of starvation or when consuming a low-protein diet, BCKDK activity is increased. nih.govresearchgate.net This inactivates the BCKDH complex, thereby conserving essential branched-chain amino acids for protein synthesis. Conversely, after a high-protein meal, BCKDK activity is suppressed, leading to the activation of the BCKDH complex to catabolize the excess amino acids. nih.gov The kinase is also subject to allosteric inhibition by the branched-chain α-keto acids themselves, creating a feedback mechanism that promotes their own degradation when concentrations are high.
| Environmental/Nutritional Cue | Effect on BCKDH Kinase | State of BCKDH Complex | Metabolic Outcome |
|---|---|---|---|
| High-Protein Diet / Excess BCAAs | Inhibited | Active (Dephosphorylated) | Increased BCAA Catabolism |
| Starvation / Low-Protein Diet | Activated | Inactive (Phosphorylated) | BCAA Conservation |
| High concentration of α-keto acids | Allosterically Inhibited | Active (Dephosphorylated) | Increased BCAA Catabolism |
Applications of 2 Methylbutyric Acid 3,4 13c2 in Diverse Biological Research Models
Microbial Metabolic Engineering and Pathway Optimization Studies
In the realm of microbial biotechnology, understanding and optimizing metabolic pathways is crucial for enhancing the production of valuable chemicals and biofuels. nih.gov 2-Methylbutyric acid-3,4-13C2 is a key tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique that quantifies the rates of metabolic reactions within a cell. 13cflux.netcreative-proteomics.com By introducing this labeled compound, scientists can precisely follow the journey of the ¹³C atoms, revealing the flow of carbon through the microbial cell's metabolic engine. nih.gov
Tracing Carbon Flow in Microbial Fermentations and Bioreactor Systems
Stable isotope tracing is a cornerstone of metabolic engineering, providing a quantitative map of cellular metabolism. creative-proteomics.com When this compound is supplied to a microbial culture, the labeled carbon atoms are incorporated into various downstream metabolites. By analyzing the distribution of these isotopes in the final products and metabolic intermediates using techniques like mass spectrometry or NMR spectroscopy, researchers can calculate the flux, or rate, of each reaction in the network. 13cflux.netcore.ac.uk
This approach is invaluable for identifying metabolic bottlenecks, where a pathway is slowed, or for quantifying the diversion of carbon to competing, non-productive pathways. For instance, in the fermentation of amino acids by certain bacteria, labeled precursors can reveal the efficiency of conversion to desired branched-chain fatty acids. This knowledge allows for targeted genetic modifications to optimize the microbial strain for increased yield and productivity in industrial bioreactors. nih.gov
Elucidating Novel Biosynthetic Routes and Metabolic By-products
Beyond optimizing known pathways, this compound is instrumental in the discovery of new metabolic routes and the identification of previously unknown by-products. nih.gov The appearance of the ¹³C label in unexpected molecules provides definitive evidence of a metabolic connection. core.ac.uk
A notable example involves the study of amino acid catabolism in the bacterium Lactococcus lactis. Using [2-¹³C]leucine, a precursor to 2-methylbutyric acid, researchers were able to delineate the specific pathway leading to the production of this branched-chain fatty acid. nih.gov The analysis showed that during periods of nutrient starvation, the bacteria shift their metabolism to convert leucine (B10760876) into 2-methylbutyric acid as a means to produce energy (ATP) and essential metabolic precursors. nih.govnih.gov This demonstrated the microbe's ability to adapt its metabolism and utilize alternative substrates for survival. nih.gov
| Tracer Compound | Organism | Key Finding | Metabolic Product(s) Tracked |
|---|---|---|---|
| [2-¹³C]Leucine | Lactococcus lactis | Elucidation of a catabolic pathway for energy production during non-culturable state. nih.gov | 2-Methylbutyric acid, α-ketoisocaproate, 3-hydroxy-3-methylglutaric acid. nih.gov |
Plant Metabolomics and Secondary Metabolite Biosynthesis Research
In plants, metabolism is divided into primary and secondary pathways. Primary metabolism creates compounds essential for survival, growth, and development, such as sugars and amino acids. mdpi.com Secondary metabolism produces a vast array of specialized compounds, including those responsible for aroma, color, and defense. rothamsted.ac.uknih.gov 2-Methylbutyric acid is a precursor in the biosynthesis of certain secondary metabolites, and its isotopically labeled form can be used to explore these complex pathways.
Role in Branched-Chain Fatty Acid and Volatile Organic Compound Production in Plants
Branched-chain fatty acids are important components of the plant cuticle and can also serve as precursors to a variety of Volatile Organic Compounds (VOCs). researchgate.netnih.gov These VOCs play crucial roles in plant-environment interactions, such as attracting pollinators and defending against herbivores. nih.gov 2-Methylbutyric acid is a key building block for some of these molecules.
By supplying this compound to plant tissues, researchers can trace the incorporation of the ¹³C label into specific fatty acids and emitted volatiles. nih.gov This allows for the direct measurement of the carbon flux from this precursor to the final products. Such experiments can reveal how environmental conditions, like light intensity or temperature, affect the allocation of carbon to these biosynthetic pathways, providing insights into how plants regulate the production of these important compounds. frontiersin.org
Investigating Interconnections between Primary and Secondary Metabolism
The boundary between primary and secondary metabolism is not always distinct, as secondary metabolites are derived from the products of primary metabolism. mdpi.comnih.gov Understanding the flow of carbon from central metabolic pathways into these specialized routes is a key area of plant biology research.
Using this compound helps to bridge this gap. As a product derived from the catabolism of primary amino acids like isoleucine, its subsequent conversion into secondary metabolites represents a clear link between these two metabolic realms. Tracing the labeled carbons from 2-methylbutyric acid into complex terpenoids or other VOCs provides a quantitative measure of the metabolic flux through this interface, helping to build comprehensive models of the entire plant metabolic network. nih.gov
| Metabolic Area | Precursor | Potential Labeled Products | Research Goal |
|---|---|---|---|
| Volatile Organic Compounds (VOCs) | This compound | ¹³C-labeled esters, terpenoids | Quantify carbon allocation to aroma and defense compounds. nih.govmdpi.com |
| Branched-Chain Fatty Acids | This compound | ¹³C-labeled cuticular waxes | Investigate the biosynthesis of plant surface lipids. researchgate.net |
Animal Model Research (Excluding Clinical Human Trials)
Stable isotope tracing in animal models provides a dynamic view of metabolism at the whole-organism level, offering insights that are not possible from in vitro studies alone. kuleuven.beescholarship.org The use of compounds like this compound allows for the investigation of nutrient absorption, tissue-specific metabolism, and the fate of metabolites in a living system. escholarship.orgnih.gov
Research in rat models has utilized isotopically labeled 2-methylbutyrate (B1264701) to understand its metabolic fate. When administered, the compound is metabolized, and the labeled carbons can be tracked as they are incorporated into other molecules or excreted. nih.gov These studies are crucial for understanding how short-chain fatty acids, which can be produced by gut microbiota, are processed by the host and what their physiological effects might be. nih.gov For example, tracing experiments can determine the extent to which 2-methylbutyric acid is used as an energy source, converted into other fatty acids, or participates in other metabolic pathways. nih.gov This type of research provides foundational knowledge for how diet and gut microbiome products influence host metabolism and health. nih.gov
| Animal Model | Labeled Compound Administered | Primary Research Focus | Analytical Techniques |
|---|---|---|---|
| Rat | RS-2-methylbutyrate (¹³C labeled) | To determine the in vivo metabolic pathway and degradation products. nih.gov | Gas Chromatography, Mass Spectrometry. nih.gov |
Nutritional Studies and Diet-Induced Metabolic Changes in Model Organisms
The gut microbiome's production of SCFAs, including 2-methylbutyric acid, is heavily influenced by diet. 2-methylbutyric acid is primarily derived from the bacterial fermentation of branched-chain amino acids like leucine. njchm.comnih.gov Understanding how dietary shifts alter the availability and subsequent host utilization of this SCFA is critical. Using this compound in model organisms allows researchers to investigate the metabolic consequences of specific diets.
In these studies, the labeled compound is administered to animal models subjected to different dietary regimens, such as high-protein, high-fat, or high-fiber diets. Researchers can then trace the ¹³C label to quantify the acid's absorption from the gut and its incorporation into various metabolic pools. For instance, a study could track the appearance of the ¹³C label in the plasma, liver, and peripheral tissues, revealing how a high-protein diet might increase the flux of this SCFA into host circulation and its subsequent use in energy production or lipid synthesis. njchm.com This methodology is analogous to studies where labeled glucose is used to assess glucose turnover and the effects of a high-fat diet on gluconeogenesis. nih.gov
Findings from such research can elucidate how diet-induced changes in SCFA production contribute to metabolic outcomes, including alterations in glucose homeostasis, lipid metabolism, and energy balance. mdpi.commdpi.com
Table 1: Hypothetical Research Findings in a Diet-Induced Metabolic Study
| Parameter | Control Diet Model | High-Protein Diet Model | High-Fat Diet Model |
|---|---|---|---|
| Plasma ¹³C-labeled 2-Methylbutyrate | Baseline | Increased | No significant change |
| Liver ¹³C-labeled Acetyl-CoA | Baseline | Moderately Increased | Significantly Increased |
| Adipose Tissue ¹³C-labeled Lipids | Baseline | Slightly Increased | Moderately Increased |
| Fecal Excretion of ¹³C label | Baseline | Decreased | No significant change |
Investigating Specific Organ and Tissue Metabolism in Non-Human Species
Beyond general nutritional studies, this compound is an invaluable tool for dissecting the specific roles of different organs and tissues in its metabolism. The liver is a primary hub for metabolic activity, and this tracer can help quantify its uptake and processing of circulating 2-methylbutyric acid. nih.gov Following administration of the labeled compound in a non-human species, such as a primate model, researchers can analyze tissue biopsies or use advanced imaging techniques to measure the accumulation and conversion of the ¹³C label. nih.gov
For example, experiments can determine the extent to which the liver metabolizes 2-methylbutyric acid into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle for energy production. njchm.com Similarly, its fate in peripheral tissues like skeletal muscle and visceral adipose tissue can be monitored. nih.gov This allows scientists to map the organ-specific pathways for this SCFA and understand how tissues partition it for different metabolic functions, such as energy generation or storage. njchm.com This approach provides a detailed view of the interplay between organs in handling gut-derived metabolites.
Table 2: Illustrative Distribution of ¹³C Label in a Non-Human Primate Model
| Organ/Tissue | Primary Metabolic Fate of ¹³C Label | Key Labeled Metabolites Detected |
|---|---|---|
| Liver | Oxidation (TCA Cycle), Lipogenesis | ¹³C-Citrate, ¹³C-Glutamate, ¹³C-Palmitate |
| Skeletal Muscle | Oxidation (TCA Cycle) | ¹³C-Succinate, ¹³C-Malate |
| Adipose Tissue | Lipid Synthesis and Storage | ¹³C-Triglycerides |
| Kidney | Excretion and Minor Metabolism | ¹³C-2-Methylbutyric acid |
Tracing Metabolic Perturbations in Mechanistic Disease Models
In various disease states, metabolic pathways are significantly altered. Mechanistic models of disease, such as animal models of chronic kidney disease (CKD) or type 2 diabetes, are essential for understanding these perturbations. nih.govjohnshopkins.edu Unlabeled 2-methylbutyric acid has been associated with cardiovascular health, particularly in patients with kidney disease, where its circulating levels were found to be negatively associated with bone morphogenetic protein 6 (BMP-6), a marker implicated in vascular calcification. nih.govmdpi.comnih.gov
Using this compound in such disease models can provide direct mechanistic insights that are unattainable from simple association studies. By administering the tracer to a CKD rat model, for instance, researchers could investigate if the disease impairs the absorption or tissue uptake of 2-methylbutyric acid, leading to the altered plasma levels seen in human patients. It could also reveal if the SCFA is rerouted into alternative, potentially pathogenic, metabolic pathways. nih.gov This stable isotope tracing can help determine whether the metabolic flux through specific pathways is enhanced or diminished, linking the observed molecular changes directly to the disease pathophysiology. dntb.gov.uaresearchgate.net
Table 3: Comparative Metabolic Flux in Healthy vs. Disease Model (Example: CKD)
| Metabolic Pathway | Healthy Model | CKD Model | Implication |
|---|---|---|---|
| Intestinal Absorption of ¹³C Tracer | High | Reduced | Suggests impaired gut function in CKD. |
| Hepatic ¹³C-Acetyl-CoA Pool | Stable | Reduced | Indicates decreased hepatic utilization of the SCFA. |
| Skeletal Muscle ¹³C Uptake | Moderate | Significantly Reduced | Points to peripheral tissue metabolic dysfunction. |
| Plasma ¹³C-Tracer Clearance | Normal | Slowed | Consistent with altered distribution and metabolism. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methylbutyric acid |
| Acetyl-CoA |
| Citrate |
| Glutamate |
| Glucose |
| Leucine |
| Malate |
| Palmitate |
| Succinate |
Computational and Theoretical Approaches in 2 Methylbutyric Acid 3,4 13c2 Research
In Silico Modeling of Metabolic Networks Incorporating 2-Methylbutyric Acid Pathways
In silico modeling provides a powerful framework for understanding the systemic role of 2-methylbutyric acid within the broader context of cellular metabolism. mdpi.com This process involves the reconstruction of genome-scale metabolic networks (GSMNs), which are comprehensive collections of all known metabolic reactions in an organism, compiled from genomic and biochemical data. researchgate.netwikipedia.org
2-Methylbutyric acid is an intermediate in the degradation pathway of the branched-chain amino acid L-isoleucine. qiagen.comhmdb.ca The catabolism of L-isoleucine begins with its transamination, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA. qiagen.com This compound is then dehydrogenated by the enzyme 2-methylbutyryl-CoA dehydrogenase (coded by the ACADSB gene) to (E)-2-methylcrotonoyl-CoA. qiagen.comnih.govau.dk This pathway is a key component of amino acid metabolism and is integrated into comprehensive GSMNs. researchgate.netkegg.jp By incorporating the isoleucine degradation pathway, these models can simulate how 2-methylbutyric acid metabolism connects with other central metabolic pathways, such as the citric acid cycle, and predict the metabolic fate of its carbon backbone under various physiological or pathological conditions. wikipedia.orgnih.gov The use of the isotopically labeled compound, 2-Methylbutyric acid-3,4-13C2, allows for the precise tracing of these connections within the network.
Table 1: Key Reactions in the Isoleucine Degradation Pathway Relevant to 2-Methylbutyric Acid
| Step | Reactant | Enzyme | Product |
|---|---|---|---|
| 1 | L-Isoleucine | Branched-chain-amino-acid aminotransferase | 2-Keto-3-methyl-valerate |
| 2 | 2-Keto-3-methyl-valerate | Branched-chain α-keto acid dehydrogenase complex | 2-Methylbutanoyl-CoA |
| 3 | 2-Methylbutanoyl-CoA | 2-Methylbutyryl-CoA dehydrogenase | (E)-2-Methylcrotonoyl-CoA |
| 4 | (E)-2-Methylcrotonoyl-CoA | Enoyl-CoA hydratase | 2-Methyl-3-hydroxybutyryl-CoA |
| 5 | 2-Methyl-3-hydroxybutyryl-CoA | 3-hydroxyacyl-CoA dehydrogenase | 2-Methylacetoacetyl-CoA |
| 6 | 2-Methylacetoacetyl-CoA | Acetyl-CoA C-acyltransferase | Acetyl-CoA + Propanoyl-CoA |
Flux Balance Analysis (FBA) and Constraint-Based Modeling with Isotopic Data Integration
Flux Balance Analysis (FBA) is a mathematical method used to predict metabolic flux distributions in a GSMN at a steady state. nih.govmdpi.com It relies on the principle of mass conservation and operates under the assumption that the concentrations of intracellular metabolites remain constant over time. nih.gov While standard FBA can predict possible flux distributions, its predictive power is significantly enhanced by incorporating experimental data as constraints on the model. nih.gov
The data generated from experiments using this compound is particularly valuable for this purpose. This specialized field, known as 13C-Metabolic Flux Analysis (13C-MFA), integrates isotopic labeling patterns of metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR), into constraint-based models. 13cflux.netethz.chspringernature.com The distribution of the 13C label from this compound throughout the metabolic network provides direct, quantitative information on the relative activities of interconnected pathways. 13cflux.netnih.gov This isotopic data serves as a powerful set of constraints, reducing the solution space of possible flux distributions and enabling the calculation of highly accurate intracellular reaction rates that are otherwise unmeasurable. springernature.comnih.gov This integrated approach allows researchers to quantify the flow of carbon from isoleucine degradation into other key metabolic routes. nih.gov
Table 2: Impact of Isotopic Data Integration on Flux Prediction
| Modeling Approach | Input Data | Output | Key Advantage |
|---|---|---|---|
| Standard FBA | Stoichiometry, Biomass composition, Substrate uptake rates | Range of possible flux distributions (solution space) | Predicts metabolic capabilities based on network structure. |
| 13C-MFA | FBA inputs + Isotopic labeling patterns from this compound | A single, best-fit flux map | Provides quantitative, validated intracellular fluxes. 13cflux.net |
Molecular Dynamics Simulations and Quantum Chemical Calculations for Enzyme-Substrate Interactions
To understand the metabolism of 2-methylbutyric acid at a molecular level, researchers employ molecular dynamics (MD) simulations and quantum chemical (QC) calculations to study the interactions between metabolic intermediates and their corresponding enzymes.
Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to analyze the physical movements of atoms and molecules over time. labxing.com In the context of 2-methylbutyric acid metabolism, MD simulations can be applied to enzymes like 2-methylbutyryl-CoA dehydrogenase. nih.govwikipedia.org These simulations provide detailed insights into the enzyme's structural flexibility, the conformational changes that occur upon substrate binding, and the network of interactions within the active site that are crucial for catalysis. labxing.com By simulating the enzyme-substrate complex, researchers can identify key amino acid residues involved in substrate recognition and positioning.
Quantum Chemical (QC) Calculations: While MD simulations describe the classical motion of atoms, QC calculations are used to model the electronic structure and reactivity of molecules. nih.govarturorobertazzi.it These methods, often applied to a smaller "cluster model" of the enzyme's active site, can elucidate the precise mechanism of the enzymatic reaction. diva-portal.orgresearchgate.net For the dehydrogenation of 2-methylbutyryl-CoA, QC calculations can map the reaction pathway, identify transition states, and calculate the activation energies for bond-breaking and bond-forming events. nih.gov This provides a fundamental understanding of how the enzyme lowers the activation energy to catalyze the reaction with high efficiency and specificity. arturorobertazzi.it
Table 3: Comparison of MD and QC Methods for Studying Enzyme-Substrate Interactions
| Technique | Focus | Information Gained | Application to 2-Methylbutyryl-CoA Dehydrogenase |
|---|---|---|---|
| Molecular Dynamics (MD) | Atomic motions and conformational changes | Protein dynamics, substrate binding/unbinding pathways, role of solvent. | Simulating the overall flexibility of the enzyme and how 2-methylbutyryl-CoA fits into the active site. labxing.com |
| Quantum Chemistry (QC) | Electronic structure and chemical reactivity | Reaction mechanisms, transition state geometries, activation energies. | Modeling the hydride transfer step during the dehydrogenation of the substrate. nih.govdiva-portal.org |
Bioinformatics Tools for Metabolomic Data Integration and Interpretation
The analysis of data from stable isotope labeling experiments using this compound requires a suite of specialized bioinformatics tools. tandfonline.com These tools automate the complex workflow from raw analytical data to meaningful biological interpretation. acs.orgnih.gov The primary challenge is to accurately detect and quantify the mass isotopomer distributions (MIDs)—the relative abundances of a metabolite with different numbers of 13C atoms. oup.com
Numerous software packages have been developed to handle different stages of this process. researchgate.net Tools like XCMS and its derivatives (e.g., X13CMS) are used for untargeted analysis to identify all isotopically labeled compounds in a sample. acs.orgnih.gov Other programs, such as PIRAMID, DExSI, and DIMet, are designed for targeted analysis, offering robust algorithms to extract and correct MIDs for natural isotope abundance and perform statistical comparisons between different experimental conditions. oup.comoup.comresearchgate.net These platforms often provide integrated workflows that streamline data processing, from peak detection and integration to the final calculation of isotopic enrichment and flux ratios, making the powerful technique of stable isotope-resolved metabolomics more accessible to a broader range of researchers. nih.govoup.com
Table 4: Selected Bioinformatics Tools for Isotope-Labeled Metabolomics Data Analysis
| Tool | Primary Function | Key Features |
|---|---|---|
| X13CMS | Untargeted identification of labeled metabolites | Identifies isotopologue groups in LC/MS data without prior assumptions. acs.orgnih.gov |
| PIRAMID | Targeted quantification of Mass Isotopomer Distributions (MIDs) | Automates extraction and analysis of MIDs; supports various MS instruments and dual-labeling experiments. oup.com |
| DIMet | Differential analysis of targeted isotopic data | Performs statistical analysis to identify metabolites with significant labeling differences between conditions. oup.com |
| DExSI | Quantitation of 13C-labeled metabolites from GC-MS data | Performs automated metabolite annotation and natural isotope abundance correction. researchgate.net |
| DeltaMS | Tracking of specific isotopologues | Relies on XCMS and X13CMS for peak detection and grouping, then analyzes for specific isotope ratios. leibniz-hki.de |
| MetExtract | Automated extraction of metabolite signals | Detects peaks with correlated retention times and peak shapes to improve isotopomer detection. tandfonline.com |
Future Directions and Emerging Research Avenues for 2 Methylbutyric Acid 3,4 13c2 Investigations
Integration with Multi-Omics Data (Genomics, Proteomics, Transcriptomics) for Systems-Level Understanding
A major frontier in metabolic research is the integration of metabolomic data, such as that derived from 2-Methylbutyric acid-3,4-13C2 tracing, with other omics layers to build a holistic, systems-level understanding of biological phenomena. By correlating the metabolic flux of 2-methylbutyric acid with changes in gene expression (transcriptomics), protein abundance (proteomics), and genetic makeup (genomics), researchers can uncover novel regulatory networks and the intricate interplay between metabolism and other cellular processes. nih.govmdpi.com
This integrated multi-omics approach can reveal how the metabolism of 2-methylbutyric acid, a compound produced by gut microbiota and found in various foods, influences host physiology in health and disease. njchm.comnih.govnih.gov For instance, tracing the incorporation of the 13C label into central carbon metabolism and linking these flux patterns with transcriptomic and proteomic data can elucidate the mechanisms by which this short-chain fatty acid modulates inflammatory responses, influences the gut-brain axis, or impacts cardiovascular health. nih.govmdpi.com
Table 1: Multi-Omics Integration Strategies
| Omics Layer | Data Type | Potential Integration Insights with this compound Tracing |
|---|---|---|
| Genomics | DNA sequences, genetic variations (SNPs) | Identifying genetic predispositions that alter the metabolism of 2-methylbutyric acid. |
| Transcriptomics | mRNA expression levels | Understanding how 2-methylbutyric acid or its metabolites regulate gene expression. mdpi.com |
| Proteomics | Protein abundance and post-translational modifications | Revealing the impact of 2-methylbutyric acid metabolism on enzyme levels and signaling pathways. |
| Metabolomics | Metabolite concentrations and fluxes | Mapping the detailed metabolic fate of 2-methylbutyric acid and its downstream effects. |
Development of Novel Isotope Tracing Methodologies and Advanced Analytical Platforms
The precision and scope of studies utilizing this compound are intrinsically linked to the capabilities of the analytical platforms used for detection. acs.org Future research will benefit from the continued development of novel isotope tracing methodologies and more sensitive and high-resolution analytical instruments.
Advanced mass spectrometry (MS) techniques, such as those employing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, offer ultra-high resolution, enabling the clear distinction between different isotopologues and improving the accuracy of flux measurements. acs.orgoup.comresearchgate.net Similarly, developments in Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C-NMR, provide detailed information on the positional labeling of metabolites, which is crucial for resolving complex metabolic pathways. frontiersin.orgrsc.org Combining these analytical techniques can provide a more comprehensive picture of the metabolic journey of the 13C atoms from the tracer molecule. frontiersin.org
Table 2: Advanced Analytical Platforms for Isotope Tracing
| Analytical Platform | Key Advantages for this compound Analysis |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Robust and reliable for the analysis of volatile compounds and their derivatives. mdpi.comresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Versatile for a wide range of metabolites, including non-volatile compounds. acs.orgresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, FT-ICR) | Provides high mass accuracy to distinguish between isotopologues with very small mass differences. oup.comresearchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the specific position of the 13C label within a molecule, offering detailed structural information. frontiersin.orgrsc.org |
Expansion of Research into New Biological Systems and Environmental Contexts
While 2-methylbutyric acid is known to be involved in human metabolism, particularly in the context of gut health and as a flavoring agent, the use of its labeled form, this compound, can be extended to a variety of other biological and environmental systems. wikipedia.orgchemicalbook.comfda.gov
Future research could explore the role and metabolic fate of 2-methylbutyric acid in different model organisms, from microbes to plants and animals, to understand its broader biological significance. Investigating its metabolism in the context of various diseases, such as metabolic syndromes, neurological disorders, or cancer, could reveal new therapeutic targets. mdpi.commdpi.com Furthermore, there is potential to use this compound in environmental studies to track the biodegradation and transformation of branched-chain fatty acids in different ecosystems, such as soil and aquatic environments. This could provide insights into carbon cycling and the role of microbial communities in these processes.
Advances in Computational Tools and Algorithms for Enhanced Isotopic Flux Analysis
The data generated from isotope tracing experiments with this compound are complex, necessitating sophisticated computational tools for accurate interpretation. nih.gov 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses mathematical models to quantify intracellular metabolic fluxes from isotope labeling data. mdpi.comnih.gov
The future of research in this area will rely on the development of more advanced algorithms and user-friendly software that can handle larger and more complex metabolic networks. researchgate.netnih.gov These tools will enable the modeling of dynamic systems (isotopically non-stationary MFA) and the integration of multi-omics data for more comprehensive and predictive models of metabolism. mdpi.comnih.gov Enhanced visualization tools will also be crucial for interpreting complex flux maps and identifying key metabolic pathways affected by 2-methylbutyric acid. researchgate.net The continuous improvement of these computational frameworks will be essential to fully harness the rich datasets produced by tracing experiments with this compound. nih.gov
Q & A
Q. How is 2-Methylbutyric acid-3,4-¹³C₂ synthesized for isotopic labeling studies?
Methodological Answer: The synthesis of 2-Methylbutyric acid-3,4-¹³C₂ typically involves isotopic enrichment during precursor incorporation. For example, microbial or enzymatic pathways can be optimized to introduce ¹³C at specific carbon positions (e.g., glucose derivatives labeled at C3 and C4, as seen in isotopic standards like D-glucose-3,4-¹³C₂ ). Chemical synthesis may also employ ¹³C-enriched intermediates, such as labeled propionyl-CoA or methylmalonyl-CoA analogs, to ensure site-specific labeling. Post-synthesis, purity is validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment ≥98% .
Q. What are the recommended storage conditions for 2-Methylbutyric acid-3,4-¹³C₂ to ensure stability?
Methodological Answer: Stability is critical for isotopic integrity. The compound should be stored at 0–6°C in airtight, light-resistant containers to prevent degradation or isotopic scrambling . For long-term storage, aliquoting under inert gas (e.g., argon) minimizes oxidation. Prior to use, verify purity via gas chromatography (GC) or liquid chromatography (LC) coupled with MS to detect any decomposition products.
| Storage Parameter | Recommended Condition | Evidence Source |
|---|---|---|
| Temperature | 0–6°C | |
| Container | Airtight, amber glass | |
| Handling | Under inert gas |
Advanced Research Questions
Q. How can dynamic nuclear polarization (DNP) enhance the detection of 13C-labeled 2-Methylbutyric acid in NMR spectroscopy?
Methodological Answer: DNP amplifies NMR sensitivity by polarizing ¹³C nuclei at low temperatures (1–2 K) and high magnetic fields (3.35 T), followed by rapid dissolution into a solvent. This technique achieved a 44,400× signal enhancement for ¹³C in urea, enabling real-time tracking of metabolic transformations . For 2-Methylbutyric acid-3,4-¹³C₂, DNP protocols would involve:
Mixing with a radical polarizing agent (e.g., trityl radical).
Irradiating with microwaves (≈94 GHz) to transfer electron polarization to ¹³C nuclei.
Rapid dissolution and transfer to an NMR spectrometer for hyperpolarized detection .
Q. What methodologies are employed to track the metabolic incorporation of ¹³C labels from 2-Methylbutyric acid-3,4-¹³C₂ into downstream metabolites?
Methodological Answer: Isotope tracing combines LC-MS and ¹³C NMR to map metabolic flux. For example:
- LC-MS : Quantify ¹³C enrichment in acetyl-CoA, ketone bodies, or cholesterol derivatives (e.g., cholesterol-3,4-¹³C₂ ).
- Hyperpolarized NMR : Use DNP-enhanced ¹³C signals to monitor real-time conversion in vivo, such as hepatic β-oxidation pathways .
- Isotopomer analysis : Computational modeling of mass isotopomer distributions (MIDs) identifies labeling patterns in central carbon metabolism .
Q. How can researchers resolve discrepancies in isotopic enrichment data during metabolic flux analysis?
Methodological Answer: Contradictions often arise from isotopic impurity or analytical artifacts. Mitigation strategies include:
Pre-experiment validation :
- Confirm isotopic purity (>98%) via high-resolution MS or ¹³C NMR .
- Use internal standards (e.g., uniformly labeled ¹³C-glucose) for instrument calibration .
Post-hoc analysis :
- Apply statistical deconvolution algorithms to distinguish biological flux from technical noise.
- Cross-validate with orthogonal techniques (e.g., compare DNP-NMR results with LC-MS isotopomer ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
